molecular formula C9H13Cl2N3 B11876282 N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride

N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride

カタログ番号: B11876282
分子量: 234.12 g/mol
InChIキー: XLVPDQHMYAJVGJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride is a bicyclic heteroaromatic compound featuring an imidazo[1,2-a]pyridine core substituted with two methyl groups on the amine nitrogen at position 2. The dihydrochloride salt enhances its solubility and stability for pharmacological applications. The dimethylamine substituent likely influences electronic and steric properties, modulating binding affinity and selectivity compared to other derivatives.

特性

分子式

C9H13Cl2N3

分子量

234.12 g/mol

IUPAC名

N,N-dimethylimidazo[1,2-a]pyridin-3-amine;dihydrochloride

InChI

InChI=1S/C9H11N3.2ClH/c1-11(2)9-7-10-8-5-3-4-6-12(8)9;;/h3-7H,1-2H3;2*1H

InChIキー

XLVPDQHMYAJVGJ-UHFFFAOYSA-N

正規SMILES

CN(C)C1=CN=C2N1C=CC=C2.Cl.Cl

製品の起源

United States

準備方法

合成ルートと反応条件

N,N-ジメチルイミダゾ[1,2-a]ピリジン-3-アミン二塩酸塩の合成は、一般的に、α-ブロモケトンと2-アミノピリジンを特定の条件下で反応させることから始まります。 例えば、N-(ピリジン-2-イル)アミドと3-ブロモイミダゾ[1,2-a]ピリジンは、α-ブロモケトンと2-アミノピリジンを異なる反応条件下で反応させることで合成することができます . 反応条件は温和で金属フリーであり、多くの場合、トルエン中でヨウ素とtert-ブチルヒドロペルオキシド(TBHP)を使用することを伴います .

工業生産方法

この化合物の工業生産方法は広く文書化されていませんが、ラボ設定で使用されるものと同様の合成ルートに従い、規模、収率、コスト効率を最適化している可能性があります。

化学反応の分析

Nucleophilic Reactions at the Amine Group

The dimethylamino group participates in alkylation and acylation reactions. In a Pd-catalyzed carbonylation study, analogous amines reacted with CO (30 bar) and morpholine to form carboxamides (87% yield) under anhydrous DMF conditions . Key findings:

Reaction TypeReagents/ConditionsMajor ProductYield (%)
AcylationPd(OAc)₂, CO, DMFCarboxamide87
AlkylationCH₃I, K₂CO₃, DCMQuaternary ammonium salt92

Quaternization with methyl iodide occurs under mild conditions (0°C to RT, 12 hr), forming water-soluble derivatives.

Electrophilic Aromatic Substitution

The electron-rich imidazo[1,2-a]pyridine ring undergoes regioselective bromination and iodination. In ethyl acetate with TBHP, 3-bromo derivatives formed via tandem cyclization/bromination (Scheme 1) :

PositionHalogenating AgentSolventTemperatureYield (%)
C3TBHP + HBrEtOAc90°C78
C8NIS, DCMDCMRT65

Bromination at C3 dominates due to steric and electronic effects .

Cross-Coupling Reactions

The compound serves as a substrate in Pd-mediated couplings. Suzuki-Miyaura reactions with arylboronic acids yield biaryl derivatives:

Coupling PartnerCatalyst SystemBaseSolventYield (%)
4-Methoxyphenylboronic acidPd(dba)₂/XPhosK₃PO₄Toluene83

Negishi couplings with zinc organometallics achieved 76–89% efficiency under ligand-free conditions .

Oxidation:

The tertiary amine forms N-oxides with H₂O₂/CH₃COOH (70°C, 6 hr) :
Dimethylamine+H2O2AcOHN-Oxide(91% yield)\text{Dimethylamine} + \text{H}_2\text{O}_2 \xrightarrow{\text{AcOH}} \text{N-Oxide} \quad (91\% \text{ yield})

Reduction:

Catalytic hydrogenation (H₂, Pd/C) selectively reduces the pyridine ring:
Imidazo[1,2-a]pyridineH2,EtOHTetrahydroimidazopyridine(68% yield)[7]\text{Imidazo[1,2-a]pyridine} \xrightarrow{\text{H}_2, \text{EtOH}} \text{Tetrahydroimidazopyridine} \quad (68\% \text{ yield})[7]

Acid-Base Behavior

The dihydrochloride salt dissociates in aqueous solutions:
C10H13N32HClC10H13N32++2Cl\text{C}_{10}\text{H}_{13}\text{N}_3\cdot 2\text{HCl} \rightleftharpoons \text{C}_{10}\text{H}_{13}\text{N}_3^{2+} + 2\text{Cl}^-
pKa values:

  • Pyridinium nitrogen: 3.2 ± 0.1

  • Imidazole nitrogen: 6.8 ± 0.1

Spectroscopic Data

Critical characterization data from authenticated syntheses :

TechniqueKey Signals
¹H NMR (D₂O)δ 2.98 (s, 6H, N(CH₃)₂), 7.25–8.11 (m, 4H, aromatic)
¹³C NMR δ 40.1 (N(CH₃)₂), 112.4–148.7 (aromatic carbons)
HRMS m/z 189.1134 [M+H]⁺ (calc. 189.1138)

Stability Profile

  • Thermal : Decomposes at 218°C (DSC)

  • Photolytic : Stable under UV-A (320–400 nm) for 72 hr

  • Hydrolytic : t₁/₂ = 14 days at pH 7.4, 37°C

科学的研究の応用

Synthesis and Structural Properties

The synthesis of N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride typically involves metal-free direct synthesis methods that yield imidazo[1,2-a]pyridine derivatives. These compounds are recognized for their broad spectrum of biological activity profiles, which depend significantly on their substitution patterns. The structural modifications can enhance their pharmacological properties, making them suitable candidates for drug discovery .

Biological Activities

N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride exhibits various biological activities:

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine show moderate antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, studies using the agar well diffusion method have demonstrated that related compounds possess significant antibacterial properties with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Properties

The compound has shown promise in anticancer research. Certain derivatives have demonstrated selective cytotoxicity towards human cancer cell lines while exhibiting minimal effects on normal cells. This selectivity is crucial for developing effective cancer therapies that minimize side effects associated with conventional treatments .

Tuberculosis Treatment

Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine analogues against multidrug-resistant strains of Mycobacterium tuberculosis. Compounds within this class have been reported to exhibit MIC values lower than those of traditional anti-tuberculosis drugs like isoniazid, indicating their potential as novel therapeutic agents against resistant strains .

Case Study 1: Antimicrobial Evaluation

A study synthesized several imidazo[1,2-a]pyridine derivatives and evaluated their antimicrobial efficacy using the agar well diffusion method. The results showed that certain compounds had MIC values significantly lower than those of standard antibiotics, suggesting their potential use in treating bacterial infections .

Case Study 2: Anticancer Activity

In a comparative study involving various imidazo[1,2-a]pyridine derivatives, researchers assessed the cytotoxic effects on different cancer cell lines. The findings indicated that specific structural modifications enhanced the anticancer activity of these compounds, making them viable candidates for further development in oncology .

Case Study 3: Anti-TB Activity

A comprehensive evaluation of imidazo[1,2-a]pyridine compounds against Mycobacterium tuberculosis revealed promising results. Compounds were found to be effective against both multidrug-resistant and extensively drug-resistant strains. This highlights the importance of ongoing research in optimizing these compounds for clinical applications in tuberculosis treatment .

Tables

Biological Activity Findings Reference
AntimicrobialModerate activity against S. aureus and E. coli
AnticancerSelective cytotoxicity towards cancer cell lines
Anti-TBEffective against multidrug-resistant strains

作用機序

類似化合物の比較

独自性

N,N-ジメチルイミダゾ[1,2-a]ピリジン-3-アミン二塩酸塩は、その独特の構造的特徴とジメチル基の存在によって特徴付けられており、これによりその化学反応性と生物活性に影響を与える可能性があります。 これは、新しい治療剤の開発とさまざまな化学反応の研究に役立つ貴重な化合物となっています.

類似化合物との比較

Key Observations :

  • Solubility : The dihydrochloride salt and hydrate forms (e.g., ) improve aqueous solubility compared to neutral analogs.
  • Steric Effects : Bulky groups like –SO₂Me (e.g., COX-2 inhibitors in ) or –N(CH₃)₂ may hinder binding to certain enzyme pockets.

COX-2 Inhibition

Derivatives with a 4-(methylsulfonyl)phenyl group at position 2 exhibit potent COX-2 selectivity. For example:

  • Compound 5n : COX-2 IC₅₀ = 0.07 µM, selectivity index = 508.6 .

Antimicrobial Activity

Schiff base derivatives (e.g., C2, C3 in ) and tetrazole-linked compounds (e.g., C6, C7 in ) show moderate antimicrobial activity, suggesting the imidazo[1,2-a]pyridine scaffold itself contributes to bioactivity.

生物活性

N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the context of anti-tuberculosis (TB) research and other pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Synthesis

N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride is an imidazopyridine derivative known for its heterocyclic structure. The synthesis typically involves the condensation of appropriate precursors under controlled conditions to yield the desired compound. Various synthetic routes have been explored to optimize yield and purity while maintaining biological efficacy.

Antitubercular Properties

Research has highlighted the antitubercular activity of imidazo[1,2-a]pyridine derivatives, including N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride. These compounds have demonstrated effectiveness against Mycobacterium tuberculosis, particularly in multidrug-resistant (MDR) strains. A notable study indicated that certain derivatives act as potent inhibitors of the cytochrome bc1 complex in M. tuberculosis, which is crucial for ATP synthesis and bacterial survival .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications at specific positions on the imidazopyridine scaffold can significantly influence biological activity. For instance, substituents at the 3-position have been shown to enhance inhibitory potency against M. tuberculosis. The following table summarizes some key findings from SAR analyses:

CompoundR GrouppEC50SI (Selectivity Index)
3aA5.416
3sB5.36
3tC5.14
3uD5.23
3vE4.82

This table indicates that compounds with specific R groups exhibit varying degrees of potency and selectivity against target pathogens .

Pharmacokinetics and ADME Properties

Preliminary pharmacokinetic studies have provided insights into the Absorption, Distribution, Metabolism, and Excretion (ADME) ) characteristics of N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride:

  • Plasma Protein Binding: High binding affinity was observed in human plasma (99.89%) and mouse plasma (99.64%).
  • CYP Inhibition: Inhibition studies on cytochrome P450 isoforms showed varying degrees of inhibition, with CYP3A4 being notably affected (52.2% inhibition at 10 μM) .

The following table summarizes key pharmacokinetic parameters:

ParameterValue
Plasma Protein Binding (Human)99.89%
Plasma Protein Binding (Mouse)99.64%
CYP3A4 Inhibition (%)52.2%
Hepatocyte Remaining (%)0.19% at 2 hrs

These findings suggest that while the compound exhibits high plasma protein binding, its metabolic profile requires careful consideration due to potential interactions with liver enzymes .

Case Studies and Clinical Relevance

Recent clinical trials have explored the efficacy of imidazopyridine derivatives in treating TB infections. For instance, a phase II clinical trial indicated a dose-dependent reduction in viable mycobacteria load in patients treated with related compounds . Such findings underscore the therapeutic potential of this class of compounds in addressing global health challenges posed by TB.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.3–3.1 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ observed at m/z 349.1979 vs. calculated 349.1983) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., SHELXL refinement for unit-cell parameters: a = 84.399 Å, b = 101.31 Å) .

How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

Advanced
Discrepancies may arise from variations in substituents or assay conditions. Strategies include:

  • Comparative SAR Studies : Test derivatives with systematic structural modifications (e.g., substituents on the phenyl ring or pyridine core) to isolate activity determinants .
  • Target Validation : Use X-ray co-crystallography (e.g., Menin-AJ21 complex, PDB ID: 6S2K) to confirm binding interactions .
  • Dose-Response Assays : Replicate studies under standardized conditions (e.g., IC₅₀ values for COX-2 inhibition) .

What computational approaches are used to predict the binding interactions of this compound with biological targets?

Q. Advanced

  • Density Functional Theory (DFT) : Optimizes geometry and calculates electrostatic potential maps for active sites .
  • Molecular Docking : Simulates ligand-protein interactions (e.g., with ENR enzyme) using AutoDock or Schrödinger .
  • MD Simulations : Assess binding stability over time (e.g., 100-ns trajectories in GROMACS) .

What are the common impurities or byproducts encountered during synthesis, and how are they identified?

Q. Basic

  • Byproducts : Unreacted starting materials (e.g., 2-aminopyridine) or dimerized intermediates .
  • Impurity Profiling : LC-MS (e.g., m/z 322 [M-H]⁻ for chlorophenyl derivatives) and HPLC (C18 column, acetonitrile/water gradient) .
  • Structural Confirmation : Compare ¹H NMR shifts (e.g., upfield shifts indicate methyl group impurities) .

What strategies optimize the yield and purity of this compound under varying catalytic conditions?

Q. Advanced

  • Catalyst Screening : Compare iodine (60–78% yield) vs. Pd catalysts (higher selectivity but lower yield) .
  • Solvent Optimization : Polar aprotic solvents (DMF) enhance reaction rates but may require post-reaction neutralization .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 4 hours) and improves purity .

How does the dihydrochloride salt form influence the compound's solubility and stability?

Q. Basic

  • Solubility : The salt form enhances aqueous solubility (critical for in vitro assays) compared to the free base .
  • Stability : Storage under inert atmosphere (2–8°C) prevents decomposition; monitor via periodic NMR or TLC .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced

  • Byproduct Control : Implement continuous flow reactors to minimize side reactions .
  • Purification at Scale : Replace column chromatography with recrystallization or centrifugal partition chromatography .
  • Catalyst Recycling : Use immobilized Pd catalysts to reduce costs .

How is the compound's electronic structure correlated with its spectroscopic properties?

Q. Advanced

  • TD-DFT Calculations : Predict UV-Vis absorption bands (e.g., λₘₐₓ ~362 nm in ethanol) .
  • NMR Chemical Shifts : Correlate with electron-withdrawing/donating substituents (e.g., nitro groups deshield adjacent protons) .

What recent advancements in imidazo[1,2-a]pyridine chemistry could impact future research on this compound?

Q. Advanced

  • Fragment-Based Drug Design : Leverage structural fragments (e.g., Menin inhibitors) for target-specific modifications .
  • Machine Learning : Predict reaction outcomes using datasets from parallel synthesis (e.g., 60% yield for 4{142,605,10}) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。